Tert-butyl 3-vinylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a pyrrolidine derivative. It has a molecular weight of 197.28 . The IUPAC name for this compound is tert-butyl 3-vinyl-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of Tert-butyl 3-vinylpyrrolidine-1-carboxylate involves several steps. The reaction mixture is refluxed for 2 hours and then cooled to 0°C. Tert-butyl 2-formylpyrrolidine-1-carboxylate in ether is added dropwise. The reaction mixture is stirred at 0°C and then quenched by the addition of water. The organic layer is separated and the aqueous layer is extracted with ether .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-vinylpyrrolidine-1-carboxylate is represented by the formula C11H19NO2 . The InChI code for this compound is 1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 .Physical And Chemical Properties Analysis
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is a liquid at room temperature . It is stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Vinylfluoro Group as an Acetonyl Cation Equivalent
Tert-butyl 3-vinylpyrrolidine-1-carboxylate has been explored in the context of pipecolic acid derivatives. The vinylfluoro group of this compound acts as an acetonyl cation equivalent under acidic conditions, offering new pathways for synthesizing complex organic compounds (Purkayastha et al., 2010).
2. Synthesis from L-aspartic Acid
A process for synthesizing optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, starting from L-aspartic acid, has been detailed. This synthesis involves tert-butyl 3-vinylpyrrolidine-1-carboxylate and could be significant for industrial preparation due to its economy and mild reaction conditions (Han et al., 2018).
3. Synthesis of Aza and Fluorine-substituted Compounds
Tert-butyl 3-vinylpyrrolidine-1-carboxylate was used in the synthesis of aza and fluorine-substituted 3-(piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-ones. This illustrates its utility in creating complex molecules with potential pharmacological applications (Han et al., 2009).
4. Metal-free C3-alkoxycarbonylation
In a study on quinoxaline-3-carbonyl compounds, tert-butyl 3-vinylpyrrolidine-1-carboxylate was used to synthesize various quinoxaline-3-carbonyl compounds. This metal- and base-free protocol highlights its versatility in organic synthesis (Xie et al., 2019).
5. New Chiral Auxiliary
This compound has been utilized in the preparation of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, demonstrating its role as a chiral auxiliary in peptide synthesis. It shows effectiveness in various synthetic transformations (Studer et al., 1995).
6. Synthesis of Dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate Derivatives
Tert-butyl 3-vinylpyrrolidine-1-carboxylate played a crucial role in synthesizing dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives. This process involved protonation of reactive intermediates, highlighting its utility in novel synthetic pathways (Alizadeh et al., 2006).
Safety And Hazards
Tert-butyl 3-vinylpyrrolidine-1-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment as required .
Future Directions
The future directions for research on Tert-butyl 3-vinylpyrrolidine-1-carboxylate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, could provide valuable information for its potential applications. It’s worth noting that this compound is currently used for R&D purposes only .
properties
IUPAC Name |
tert-butyl 3-ethenylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBHQLFAKSRML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693362 | |
Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-vinylpyrrolidine-1-carboxylate | |
CAS RN |
753015-96-2 | |
Record name | tert-Butyl 3-ethenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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